![molecular formula C25H23N7O3 B2510568 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1169959-04-9](/img/structure/B2510568.png)
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine . Several derivatives of this core have shown significant biological and pharmacological activities .
Synthesis Analysis
The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The pyrazolo[3,4-d]pyrimidine core is a key feature of the molecule . This core is fused with a 1,4-disubstituted-1,2,3-triazole via a methylene-oxy group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and 1,3-dipolar cycloaddition . These reactions lead to the formation of the complex structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of pyrimidine linked pyrazole heterocyclics has been achieved through microwave irradiative cyclocondensation, demonstrating potential insecticidal and antibacterial properties. These compounds, which share structural motifs with the compound , highlight the synthetic versatility and biological relevance of such heterocyclic systems (Deohate & Palaspagar, 2020). Furthermore, novel isoxazolines and isoxazoles derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized, underscoring the broad applicability of these heterocycles in creating compounds with potential biological activities (Rahmouni et al., 2014).
Antimicrobial and Anticancer Potential
Research into novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine structures, has revealed their promising antimicrobial and anticancer activities. Such studies are indicative of the potential therapeutic applications of compounds related to "N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide", emphasizing the importance of heterocyclic chemistry in drug discovery and development (Hafez et al., 2016).
Structural and Stability Studies
The structural characteristics and stability of heterocyclic compounds, particularly those incorporating pyrimidin-2-yl and pyrazol-3-ol moieties, have been extensively studied. These investigations provide valuable insights into the chemical behavior and potential applications of these compounds in various fields, including material science and pharmaceuticals (Erkin et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with the frizzled family of receptors, specifically fzd4 . These receptors play a crucial role in signal transduction pathways, particularly the Wnt signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and migration .
Mode of Action
It’s suggested that similar compounds act as negative modulators of their target receptors . They achieve this by binding to an allosteric site located in the intracellular loop of the receptor, which inhibits the binding of Dishevelled (DVL) proteins to the receptor .
Biochemical Pathways
The affected biochemical pathway is likely the Wnt signaling pathway, given the target receptor’s involvement in this pathway . The inhibition of DVL binding to the receptor could disrupt the Wnt signaling pathway, leading to downstream effects on processes such as cell proliferation, differentiation, and migration .
Result of Action
Given its potential role as a negative modulator of the wnt signaling pathway, it could potentially influence cellular processes such as cell proliferation, differentiation, and migration .
Direcciones Futuras
The pyrazolo[3,4-d]pyrimidine core is a promising structure in medicinal chemistry due to its diverse biological potential . Future research could focus on synthesizing new derivatives and testing their biological activities. Additionally, further studies could investigate the exact mechanism of action of these compounds.
Propiedades
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c1-15-8-7-11-20(17(15)3)31-23-19(13-26-31)24(34)29-25(28-23)32-21(12-16(2)30-32)27-22(33)14-35-18-9-5-4-6-10-18/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFXCLUHZHGJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2510487.png)
![7-(4-fluorophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2510488.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2510490.png)
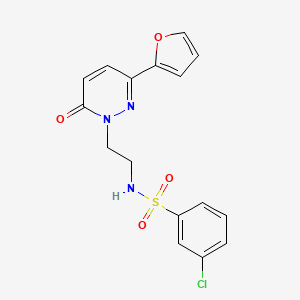
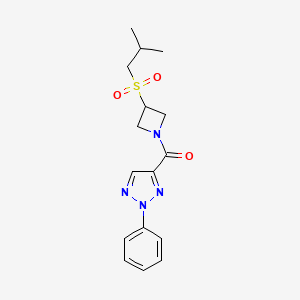
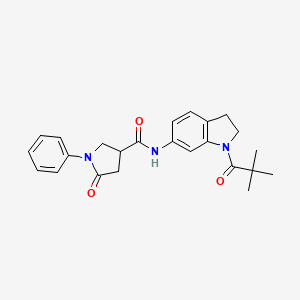

![2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile](/img/structure/B2510496.png)
![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510500.png)

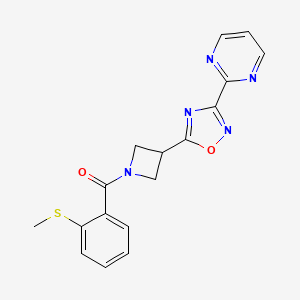
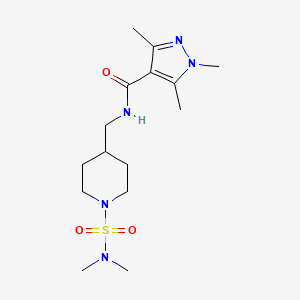
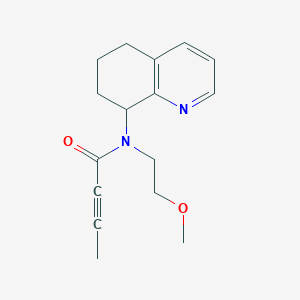
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2510508.png)